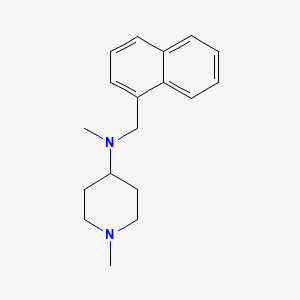![molecular formula C16H16ClNO B5685528 2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B5685528.png)
2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol is a synthetic compound that belongs to the class of phenolic compounds. It is also known as ACM-6 and has been extensively studied due to its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anti-cancer agent. The compound has been found to inhibit the growth of cancer cells in vitro, and further studies are being conducted to explore its potential as a cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol is not fully understood. However, it has been found to inhibit the production of prostaglandins, which are responsible for inflammation, pain, and fever. The compound also inhibits the activity of COX-2 enzymes, which are involved in the production of prostaglandins. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been found to have antioxidant properties, which may protect cells from oxidative damage. The compound has been found to inhibit the growth of cancer cells in vitro, and further studies are being conducted to explore its potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol in lab experiments include its high yield and purity, as well as its well-studied properties. The compound is also readily available and easy to synthesize. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol. Further studies are needed to fully understand its mechanism of action and potential applications in various scientific fields. The compound's potential as a cancer treatment needs to be explored further, and studies need to be conducted to determine its toxicity and safety for human use. The development of new synthesis methods and modifications of the compound may also lead to new potential applications.
Métodos De Síntesis
The synthesis of 2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol involves the reaction of 2-allylphenol with 4-chlorobenzylamine in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the product is obtained after purification and isolation. The yield of the synthesis process is high, and the purity of the product is also excellent.
Propiedades
IUPAC Name |
2-[(4-chloroanilino)methyl]-6-prop-2-enylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-4-12-5-3-6-13(16(12)19)11-18-15-9-7-14(17)8-10-15/h2-3,5-10,18-19H,1,4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSLOJQJTOQPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)CNC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5685459.png)
![3-(cyclopropylmethyl)-1-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5685476.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2,4-difluorophenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685498.png)
![N,N,4-trimethyl-5-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685501.png)
![4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5685505.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B5685507.png)

![9-hydroxy-4-(piperidin-1-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5685513.png)
![6-benzylidene-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5685520.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5685534.png)
![1-(4-fluorophenyl)-N-[(5-isopropyl-3-isoxazolyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B5685541.png)

![2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5685557.png)
